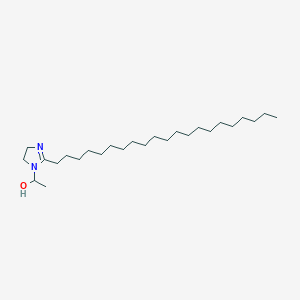
2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide
Übersicht
Beschreibung
2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide, also known as TAAP, is a compound that has been studied for its potential use in a variety of scientific research applications. TAAP is a brominated carbohydrate derivative of 2,3,4-tri-O-acetyl-D-arabinopyranose, a naturally occurring sugar. The compound has been used in numerous biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide has been used in a variety of scientific research applications, including the study of enzymes, proteins, and other biological molecules. It has been used to study the structure and function of enzymes, as well as to identify potential inhibitors of enzymes. This compound has also been used to study the binding of proteins to DNA, as well as to study the structure and activity of proteins. In addition, this compound has been used in the study of cell signaling pathways, as well as in the study of the biochemical and physiological effects of drugs.
Wirkmechanismus
The mechanism of action of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the binding of the substrate. This results in the inhibition of the enzyme's activity. Additionally, this compound has been shown to bind to specific proteins, such as DNA-binding proteins, and to inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of enzymes and proteins, as discussed above. Additionally, this compound has been shown to inhibit the growth of certain types of bacteria, suggesting that it may have antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has been shown to be a potent inhibitor of enzymes and proteins. Additionally, this compound is soluble in aqueous solutions, making it easy to work with in the laboratory. However, the use of this compound in laboratory experiments also has some limitations. For example, the compound is relatively unstable and can degrade over time, making it unsuitable for long-term experiments. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
The potential applications of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide are numerous and varied. It has been used in the study of enzymes, proteins, and other biological molecules, as well as in the study of cell signaling pathways. Additionally, this compound has been used to study the biochemical and physiological effects of drugs and to identify potential inhibitors of enzymes. In the future, this compound may be used to study the structure and function of other biological molecules, such as lipids and carbohydrates. Additionally, this compound may be used in the development of new drugs and therapies, as well as in the development of new diagnostic tests and biomarkers. Finally, this compound may be used in the development of new materials, such as biopolymers and nanomaterials.
Eigenschaften
IUPAC Name |
(4,5-diacetyloxy-6-bromooxan-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNRQUICFRHQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393101 | |
| Record name | 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113889-50-2 | |
| Record name | 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Methyl-1,2,5-oxadiazolo[4,3-f]cinnolin-3-oxide](/img/structure/B1622523.png)



![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1622529.png)






